
Methyl 4-hydroxy-6-methylnicotinate
Overview
Description
Methyl 4-hydroxy-6-methylnicotinate is an organic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol It is a derivative of nicotinic acid and is characterized by the presence of a hydroxyl group at the 4-position and a methyl group at the 6-position on the nicotinate ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-hydroxy-6-methylnicotinate typically involves the esterification of 4-hydroxy-6-methylnicotinic acid. One common method includes dissolving 4-hydroxy-6-methylnicotinic acid in a mixture of dichloromethane (DCM) and methanol (MeOH), followed by the addition of a catalytic amount of an acid such as sulfuric acid. The reaction mixture is then refluxed at a temperature of 80-100°C until the esterification is complete .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-hydroxy-6-methylnicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation reactions.
Major Products:
Oxidation: Formation of 4-oxo-6-methylnicotinate.
Reduction: Formation of 4-hydroxy-6-methyl-3-pyridinemethanol.
Substitution: Formation of 4-chloro-6-methylnicotinate or 4-bromo-6-methylnicotinate.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Research indicates that MHMN exhibits significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases. A study demonstrated that compounds with similar structures to MHMN could scavenge free radicals effectively, suggesting potential applications in pharmaceuticals aimed at treating conditions like cardiovascular diseases and neurodegenerative disorders .
Anti-inflammatory Effects
MHMN has shown promise in reducing inflammation. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines in immune cells. This property may position MHMN as a candidate for developing anti-inflammatory drugs, particularly for chronic inflammatory diseases .
Plant Growth Regulation
Recent studies have suggested that MHMN may act as a plant growth regulator. Research involving its application on various crops indicated enhanced growth rates and improved resistance to environmental stressors. These findings could lead to the development of new agrochemicals that promote sustainable agriculture practices by reducing the need for synthetic fertilizers .
Case Study 1: Antioxidant Activity
A comparative study assessed the antioxidant capacity of MHMN against established antioxidants like ascorbic acid. Results showed that MHMN had a comparable ability to reduce oxidative stress markers in cell cultures, supporting its potential use in dietary supplements or functional foods aimed at health promotion .
Case Study 2: Anti-inflammatory Research
In a controlled experiment, MHMN was administered to mice with induced inflammatory responses. The results indicated a significant reduction in inflammatory markers compared to the control group, suggesting its potential as a therapeutic agent for inflammatory diseases .
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-6-methylnicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity and receptor binding. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, its antioxidant properties may help in scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
- 4-Hydroxy-6-methylnicotinic acid
- Ethyl 4-hydroxy-6-methylnicotinate
- Methyl nicotinate
Comparison: Methyl 4-hydroxy-6-methylnicotinate is unique due to the presence of both a hydroxyl group and a methyl group on the nicotinate ring, which can influence its reactivity and biological activity. Compared to methyl nicotinate, which lacks the hydroxyl group, this compound may exhibit different pharmacological properties and chemical reactivity .
Biological Activity
Methyl 4-hydroxy-6-methylnicotinate (MHMN) is a compound derived from nicotinic acid that has garnered attention for its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
MHMN is characterized by the presence of a hydroxyl group at the 4-position and a methyl group at the 6-position of the nicotinate ring. This unique structure influences its reactivity and biological activity compared to other nicotinic acid derivatives.
1. Antioxidant Properties
MHMN has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies indicate that it can scavenge free radicals effectively, thereby reducing cellular damage associated with various diseases.
2. Anti-inflammatory Effects
Research suggests that MHMN may inhibit specific enzymes involved in inflammatory pathways. This inhibition can lead to reduced inflammation, making it a potential therapeutic agent for inflammatory conditions.
3. Enzyme Interaction
MHMN interacts with various enzymes and receptors, modulating their activity. This interaction is believed to be a key mechanism through which MHMN exerts its biological effects.
The mechanism by which MHMN operates involves several pathways:
- Enzyme Inhibition : MHMN may inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation.
- Free Radical Scavenging : The compound's structure allows it to neutralize free radicals, thus preventing oxidative damage.
- Receptor Binding : MHMN may bind to specific receptors in the body, influencing various physiological processes.
Case Studies and Experimental Data
- In Vitro Studies :
- Topical Application :
-
Comparative Analysis :
- When compared to similar compounds like methyl nicotinate and ethyl 4-hydroxy-6-methylnicotinate, MHMN showed enhanced biological activity due to its unique functional groups.
Data Table: Comparison of Biological Activities
Compound | Antioxidant Activity | Anti-inflammatory Effects | Cytotoxicity | Antibacterial Activity |
---|---|---|---|---|
This compound | High | Moderate | High | Effective |
Methyl Nicotinate | Low | Low | Moderate | Low |
Ethyl 4-hydroxy-6-methylnicotinate | Moderate | Low | Low | Moderate |
Properties
IUPAC Name |
methyl 6-methyl-4-oxo-1H-pyridine-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-7(10)6(4-9-5)8(11)12-2/h3-4H,1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLPQVOWGSNOMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90736422 | |
Record name | Methyl 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90736422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073160-07-2 | |
Record name | Methyl 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90736422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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